5-(1H-Indol-5-yl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-(1H-indol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-4-3-11(14-12)8-1-2-10-9(7-8)5-6-13-10/h1-2,5-7,11,13H,3-4H2,(H,14,15) |
InChI Key |
RGMKPKADQSGPML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 1h Indol 5 Yl Pyrrolidin 2 One and Analogues
Established Synthetic Routes to Pyrrolidinone Derivatives with Indole (B1671886) Moieties
The construction of the indole-pyrrolidinone core is achieved through several reliable synthetic pathways. These methods often involve either the formation of the pyrrolidinone ring onto a pre-existing indole structure or the coupling of indole and pyrrolidinone precursors.
One fundamental approach involves the reaction of an indole derivative with a suitable pyrrolidine (B122466) precursor. For instance, the synthesis of the migraine drug Eletriptan is based on the reaction of 5-bromo-1H-indole with ethylmagnesium bromide, followed by the addition of a protected pyrrolidine derivative. mdpi.com A related strategy involves the intramolecular cyclization of an acyclic precursor that contains both the indole and the necessary functionalities to form the pyrrolidinone ring. mdpi.com These methods often require multiple steps but are robust for creating specific substitution patterns. For example, a key step can be the cyclization of an amino alcohol using reagents like sodium hydride in DMF to yield the protected pyrrolidine ring, which is later deprotected. mdpi.com
A highly effective and versatile method for constructing the 1,5-substituted pyrrolidin-2-one ring system involves the use of donor-acceptor (D-A) cyclopropanes. mdpi.comnih.gov These strained three-membered rings serve as three-carbon building blocks that can react as 1,4-C,C-dielectrophiles. mdpi.comnih.gov The indole moiety can be introduced either as the donor group on the cyclopropane (B1198618) itself or via an amine nucleophile used to open the ring. mdpi.comresearchgate.net This strategy is valued for its ability to create complex heterocyclic frameworks efficiently. researchgate.net
The key step in this synthetic sequence is the ring-opening of the donor-acceptor cyclopropane. This is typically catalyzed by a Lewis acid, which activates the cyclopropane for nucleophilic attack. mdpi.comnih.gov Primary amines, including substituted anilines and benzylamines, serve as effective nucleophiles. mdpi.comnih.govnih.gov The reaction of a D-A cyclopropane with a primary amine like (1H-indol-3-yl)methylamine leads to the formation of a γ-amino ester intermediate. mdpi.comnih.gov The choice of Lewis acid can be critical for reaction efficiency and scope.
Table 1: Lewis Acids and Conditions for Ring Opening of D-A Cyclopropanes
| Lewis Acid Catalyst | Amine Nucleophile | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Ni(ClO₄)₂·6H₂O | Anilines, Benzylamines | Dichloroethane (DCE) | Reflux | Formation of γ-amino esters | mdpi.comnih.gov |
| In(NTf₂)₃ | Intramolecular Indole | Phenylchloride (PhCl) | Room Temp or 100 °C | Construction of pyrrolo[1,2-a]-indole framework | sioc-journal.cn |
| Yb(OTf)₃ | Thioureas | Dichloromethane (DCM) | Room Temp | Formation of bicyclic pyrrololactams | uni-regensburg.de |
This table is generated based on data from the cited research articles.
Following the initial ring-opening, the synthesis proceeds through two subsequent transformations that can often be performed in a one-pot sequence to enhance practicality. mdpi.com The first is an in situ lactamization, where the newly formed γ-amino ester undergoes intramolecular cyclization to form the pyrrolidinone ring. mdpi.comnih.gov The resulting product, however, still contains the acceptor group (e.g., an ester) from the original cyclopropane at the C(3) position. mdpi.com
To obtain the target 1,5-disubstituted pyrrolidin-2-ones, this group is typically removed via dealkoxycarbonylation. mdpi.com A common method involves alkaline saponification of the ester group followed by thermolysis, which drives decarboxylation to yield the final product. mdpi.com This one-pot, multi-step process (ring-opening, lactamization, and dealkoxycarbonylation) allows for the synthesis of the desired pyrrolidinones with only a single chromatographic purification at the final stage. mdpi.com
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govnih.gov Several MCRs have been developed for the synthesis of pyrrolidine and pyrrolidinone frameworks containing an indole scaffold. nih.govresearchgate.net
A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides with a suitable dipolarophile. mdpi.comresearchgate.net Azomethine ylides can be generated in situ from the reaction of an isatin (B1672199) (an indole derivative) and an amino acid such as sarcosine. nih.gov The subsequent [3+2] cycloaddition with a dipolarophile, like an activated alkene, directly furnishes a spirooxindole-pyrrolidine framework. nih.gov These reactions provide a modular and efficient route to highly substituted and stereochemically complex pyrrolidinone analogues. researchgate.netresearchgate.net
Utilization of Donor–Acceptor Cyclopropanes in Pyrrolidinone Ring Formation
Advanced Synthetic Approaches and Functionalization Techniques
Beyond the established routes, advanced synthetic methods offer novel entry points to indole-pyrrolidinone analogues and related fused systems.
One such approach is the Brønsted acid-catalyzed (4+2) cyclocondensation of N-unprotected 3-substituted indoles with donor-acceptor cyclopropanes that possess an acyl group. nih.gov In this transformation, the indole acts as a double nucleophile. The reaction involves an initial C-2 alkylation followed by an intramolecular condensation with the ketone moiety, leading to the formation of an 8,9-dihydropyrido[1,2-a]indole scaffold. nih.gov
Another innovative method is a cascade reaction using D-A cyclopropanes and thioureas as N,N-bis-nucleophiles. uni-regensburg.de Catalyzed by a Lewis acid, this reaction proceeds through an Sₙ1-type ring-opening, followed by addition and cyclization to generate bicyclic pyrrololactams in a formal [4+1]-cycloaddition. uni-regensburg.de These advanced cascade and cyclocondensation reactions demonstrate the ongoing development of sophisticated strategies for accessing diverse and complex indole-fused heterocyclic systems.
Enantioselective Synthesis for Chiral Control within the Pyrrolidinone Ring
Achieving chiral control in the synthesis of pyrrolidinone rings is essential due to the significant impact of stereochemistry on biological activity. nih.gov Various enantioselective methods have been developed to construct the chiral pyrrolidinone scaffold.
One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, engineered cytochrome P411 enzymes have been utilized to catalyze the intramolecular C(sp³)–H amination of organic azides, leading to the formation of chiral pyrrolidines. nih.govacs.org Directed evolution of these enzymes has yielded variants capable of producing pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.govacs.org Although tested on various aromatic substrates, achieving high enantioselectivity with indole-containing substrates has presented challenges, with moderate yields but lower enantiomeric ratios observed. nih.govacs.org
Another approach leverages chiral phosphoric acids as catalysts. The enantioselective intramolecular aza-Michael reaction of conjugated amides bearing a pendant α,β-unsaturated ketone moiety, catalyzed by (S)-TRIP-derived phosphoric acid, has been successfully employed to synthesize chiral pyrrolidines. nih.gov This method, followed by further transformations, allows for the creation of complex fused ring systems with excellent enantioselectivities. nih.gov
Furthermore, proline and its derivatives are widely used as chiral organocatalysts. mdpi.com Their ability to form structurally defined enamines and coordinate with electrophiles through hydrogen bonding allows for effective stereocontrol in various transformations leading to chiral pyrrolidine structures. mdpi.com Dipeptide organocatalysts, incorporating proline, have also been synthesized and applied in asymmetric reactions. mdpi.com
Table 1: Enantioselective Synthesis Methods for Chiral Pyrrolidinones
| Method | Catalyst/Reagent | Key Transformation | Substrate Scope | Enantioselectivity (er) | Ref |
| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | Aromatic Azides | Up to 99:1 | nih.gov |
| Organocatalysis | (S)-TRIP-derived Phosphoric Acid | Intramolecular Aza-Michael Reaction | Conjugated Amides | Excellent | nih.gov |
| Organocatalysis | Proline and Derivatives | Aldol and Michael Reactions | Carbonyl Compounds | Variable | mdpi.com |
Regioselective Functionalization of the Indole Nucleus
The functionalization of the indole nucleus at specific positions is a key challenge in the synthesis of indole-containing compounds due to the similar reactivity of several C-H bonds. nih.gov However, various methods have been developed to achieve regioselectivity.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the direct C-H functionalization of indoles. By using directing groups, it is possible to achieve olefination and arylation at specific positions, such as C4, which is typically difficult to functionalize. nih.gov For instance, glycine (B1666218) has been used as a transient directing group in palladium-catalyzed C4-arylation of indoles, yielding products with good selectivity. nih.gov Similarly, palladium/norbornene co-catalyzed systems enable the regioselective alkylation of NH-indoles at the C2 position. organic-chemistry.org
Indium(III) triflate has been shown to be an effective Lewis acid catalyst for the regioselective synthesis of 3-substituted indole derivatives through a one-pot multicomponent reaction. nih.gov This method allows for the rapid and selective opening of an azaxanthone intermediate by the indole nucleophile. nih.gov
Furthermore, the choice of synthetic route can inherently control regioselectivity. For example, the Gassman indole synthesis allows for the preparation of indoles with various substituents on the phenyl ring by starting with appropriately substituted anilines. orgsyn.org
Derivatization Strategies Utilizing Substituted Indole Precursors (e.g., 5-Nitroindoles)
The use of substituted indole precursors, such as 5-nitroindoles, provides a versatile platform for the synthesis of functionalized 5-(1H-indol-5-yl)pyrrolidin-2-one analogues. The nitro group can be readily transformed into other functional groups, allowing for a wide range of derivatizations.
For instance, 5-nitro-1H-indole can be used as a starting material to generate various derivatives. nih.gov Synthetic strategies often involve the Vilsmeier-Haack reaction to introduce a carbaldehyde group, which can then undergo further reactions. nih.gov Palladium-catalyzed hydrogenation can be used to reduce the nitro group to an amine, which can then be further modified. nih.gov
The synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones has been achieved using a 5-nitro-substituted indole precursor. The key steps involved the conversion of a nitro alcohol intermediate to a nitroketone or nitrostyrene, followed by reductive cyclization to form the indole ring. nih.gov
Similarly, the synthesis of 5-nitroindole-2-carboxylic acid can be accomplished through a Fischer indole synthesis involving the cyclization of a hydrazone derived from p-nitrophenylhydrazine. google.com This provides a key intermediate for further derivatization.
Table 2: Derivatization Strategies Using 5-Nitroindoles
| Starting Material | Key Reaction(s) | Resulting Intermediate/Product | Reference |
| 5-Nitro-1H-indole | Vilsmeier-Haack, Pd/C Hydrogenation | 5-Aminoindole derivatives | nih.gov |
| 5-Nitro-substituted indole | Reductive Cyclization | 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones | nih.gov |
| p-Nitrophenylhydrazine | Fischer Indole Synthesis | 5-Nitroindole-2-carboxylic acid | google.com |
Mechanistic Studies of Synthetic Transformations
Understanding the mechanisms of the synthetic transformations involved in the preparation of 5-(1H-indol-5-yl)pyrrolidin-2-one is crucial for optimizing reaction conditions and improving product outcomes.
Investigation of Reaction Pathways and Intermediate Species Formation
Several studies have focused on elucidating the reaction pathways and identifying key intermediates. In the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, the reaction proceeds through the opening of the cyclopropane ring by an amine, followed by in situ lactamization and dealkoxycarbonylation. nih.gov Density functional theory (DFT) calculations have been employed to study the [3+2] cycloaddition reaction of indoledione and N-methyl glycine, revealing a pseudodiradical electronic structure for the in-situ generated azomethine ylide. researchgate.net
In the rhodium-catalyzed oxidative annulation of indolecarbaldehydes, the reaction is believed to proceed through a cascade of C-H activation and annulation steps. acs.org Mechanistic studies, including the use of isotopically labeled substrates, have helped to elucidate the sequence of these events. acs.org Similarly, in the insertion of cyclic amidines into cyclopropanones, DFT calculations have shown that the reaction proceeds via the addition of the amidine to the carbonyl group, followed by ring enlargement, with the identification of a ring-opened zwitterionic intermediate. acs.org
Influence of Catalysts and Reaction Parameters on Product Yield and Purity
The choice of catalyst and reaction parameters has a profound impact on the yield and purity of the desired products. In palladium-catalyzed reactions, the nature of the directing group and the palladium source are critical. For instance, in the C4-arylation of indoles, Pd(OAc)₂ with AgTFA as an oxidant has been shown to be effective. nih.gov The reaction temperature and solvent system also play a significant role. nih.gov
In the synthesis of 1,5-substituted pyrrolidin-2-ones, Lewis acids such as Ni(ClO₄)₂·6H₂O have been used to catalyze the opening of donor-acceptor cyclopropanes. nih.gov The reaction conditions, including temperature and the use of microwave irradiation, can influence the reaction time and yield. nih.gov
For the rhodium-catalyzed oxidative annulation of indolecarbaldehydes, the oxidant system is critical. A dual oxidant system of CuF₂·2H₂O and atmospheric oxygen was found to be synergistic for the transformation's efficiency. acs.org The nature of the substituents on the indole ring and the alkyne coupling partner also significantly affect the reaction outcome. acs.org
Table 3: Influence of Catalysts and Parameters on Synthesis
| Reaction | Catalyst | Key Parameters | Effect on Yield/Purity | Reference |
| C4-Arylation of Indoles | Pd(OAc)₂ / AgTFA | Directing group, Temperature | Good selectivity and moderate to very good yields | nih.gov |
| Pyrrolidin-2-one Synthesis | Ni(ClO₄)₂·6H₂O | Temperature, Microwave irradiation | Efficient synthesis with varying yields | nih.gov |
| Oxidative Annulation | Rhodium complex / CuF₂·2H₂O | Dual oxidant system, Substituents | Moderate to excellent yields, sensitive to electronics | acs.org |
Chemical Reactivity and Derivatization Pathways of 5 1h Indol 5 Yl Pyrrolidin 2 One
Intrinsic Reactivity of the Indole (B1671886) Nucleus
The indole ring is a privileged scaffold in medicinal chemistry, and its reactivity is well-documented. As an electron-rich aromatic system, it is predisposed to electrophilic attack and oxidation.
Oxidation Reactions and Associated Products
The indole nucleus is susceptible to oxidation, which can yield a variety of products depending on the reagents and reaction conditions. The electrochemical oxidation of 5-substituted indoles at a platinum electrode, for instance, can lead to the formation of redox-active films, often composed of cyclic trimers. However, for monomers like 5-hydroxyindole, adsorption onto the electrode surface via the substituent can inhibit this polymerization.
Biologically and chemically, the oxidation of indoles often occurs at the C2 and C3 positions of the pyrrole (B145914) ring. Degradation of indole by certain methanogenic consortia proceeds through a stepwise hydroxylation pathway, first forming oxindole (B195798) (2-oxoindole) and subsequently isatin (B1672199) (indole-2,3-dione), which precedes the cleavage of the C2-C3 bond. The presence of substituents on the indole ring significantly influences the outcome of oxidation. For example, 3-methylindole (B30407) is hydroxylated at the 2-position but resists further metabolism. Conversely, electron-withdrawing groups at the C3 position can inhibit the initial hydroxylation step.
Synthetic oxidation using various reagents can lead to valuable intermediates. For example, 3-substituted indoles can be electrochemically oxidized to the corresponding 2-oxindoles. A manganese-containing artificial mini-enzyme has been shown to selectively catalyze the 2-electron oxidation of indole, primarily at the C3 position, leading to 3-oxindole derivatives. The specific products can be influenced by the solvent system and substitutions on the indole nitrogen.
Table 1: Representative Oxidation Products of the Indole Nucleus
| Starting Material | Oxidizing Agent/System | Major Product(s) | Reference |
| 5-Substituted Indoles | Electrochemical Oxidation (Pt electrode) | Cyclic Trimers | |
| Indole | Methanogenic Consortium | Oxindole, Isatin | |
| 3-Substituted Indoles | Electrochemical Oxidation | 2-Oxindoles | |
| Indole | Mn-MC6a (Artificial Enzyme), H₂O₂ | 2-Hydroxy-3-oxindole, Isatin | |
| N-Methyl-indole | Mn-MC6a (Artificial Enzyme), H₂O₂ | N-Methyl-2-oxindole |
Nucleophilic and Electrophilic Substitution Patterns on the Indole Ring
The chemistry of the indole nucleus is dominated by electrophilic substitution reactions due to its π-excessive, electron-rich nature. The site of substitution is highly regioselective, with the C3 position being the most reactive by a significant margin compared to other positions on the ring. If the C3 position is blocked, electrophilic attack typically occurs at the C2 position, and if both are occupied, substitution may be directed to the C6 position of the benzene (B151609) ring.
For 5-(1H-indol-5-yl)pyrrolidin-2-one, the C5 position is already substituted. Therefore, electrophilic attack would be expected to occur preferentially at C3, C2, or other positions on the benzenoid ring (C4, C6, C7), depending on the reaction conditions and the directing effects of the existing substituent. Nitration of 2-methylindole (B41428) under acidic conditions, for example, yields the C5-nitro product because the pyrrole ring is deactivated by protonation at C3. This highlights that under strongly acidic conditions, the reactivity pattern can be altered.
While less common, nucleophilic substitution on the indole ring can occur, particularly when the ring is activated. For instance, an unprecedented S_N2-type reaction has been reported on the indole nitrogen of 1-hydroxyindoles, where the hydroxyl group activates the N-1 position for substitution.
Table 2: Examples of Substitution Reactions on the Indole Ring
| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |
| Electrophilic Nitration | Benzoyl nitrate | C3 | 3-Nitroindole | |
| Electrophilic Formylation (Vilsmeier-Haack) | POCl₃, DMF | C3 | Indole-3-carboxaldehyde | |
| Electrophilic Alkylation | Allyl Bromides | C3 | 3-Allylindoles | |
| C2-Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (E⁺) | C2 | 2-Substituted Indoles (from N-protected indoles) | |
| Nucleophilic Substitution | Indole, 85% HCOOH | N1 (of 1-hydroxyindole) | 1-(Indol-3-yl)indoles |
Reactivity of the Pyrrolidin-2-one Lactam System
The pyrrolidin-2-one (or γ-lactam) ring offers multiple sites for chemical modification, including the lactam nitrogen, the α-carbon (C3), the β-carbon (C4), and the carbonyl group itself.
Ring-Opening and Recyclization Processes
The amide bond within the γ-lactam ring is susceptible to cleavage under hydrolytic conditions. Both acidic and basic hydrolysis can lead to the ring-opened product, which for 5-(1H-indol-5-yl)pyrrolidin-2-one would be the corresponding γ-amino acid, 4-amino-4-(1H-indol-5-yl)butanoic acid. The mechanism of hydrolysis for γ-lactams like isatin has been shown to be complex, with pathways dependent on pH and involving the formation of tetrahedral intermediates. Alkaline hydrolysis of lactams generally proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (B_AC2 mechanism).
The reverse process, cyclization, is a key step in many syntheses of pyrrolidin-2-ones. For instance, methods involving the ring-opening of donor-acceptor cyclopropanes with an azide (B81097) ion or primary amines generate a γ-amino ester intermediate that undergoes subsequent in situ lactamization to form the pyrrolidinone ring. Ring-opening can also be achieved with other strong nucleophiles, such as Grignard reagents, which attack the carbonyl carbon.
Functionalization at Nitrogen and Carbon Centers of the Pyrrolidinone Ring
The pyrrolidin-2-one scaffold can be readily functionalized at both its nitrogen and carbon atoms, providing a powerful tool for generating chemical diversity.
Nitrogen Functionalization: The lactam nitrogen, being a secondary amide, can be deprotonated with a suitable base and subsequently alkylated or acylated. The nucleophilicity of the pyrrolidine (B122466) nitrogen makes it a prime position for substitution, a strategy frequently employed in drug discovery.
Carbon Functionalization: The α-carbon (C3) is the most common site for carbon-carbon bond formation. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. This enolate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the C3 position. This approach has been used to synthesize 3,5-cis-disubstituted-2-pyrrolidinone derivatives with high stereocontrol.
Functionalization at other carbon positions is also possible. The C5 position can be functionalized through vinylogous Mannich reactions, and the C4 position has been modified in the synthesis of caspase inhibitors. Recent advances in C(sp³)–H bond functionalization offer novel strategies for modifying the pyrrolidinone ring.
Table 3: Derivatization Reactions of the Pyrrolidin-2-one Ring
| Position | Reaction Type | Reagent(s) | Resulting Structure | Reference |
| N1 | N-Alkylation / N-Arylation | Base, R-X | N-Substituted pyrrolidin-2-one | |
| C3 | α |
Computational and Theoretical Investigations of 5 1h Indol 5 Yl Pyrrolidin 2 One
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology.
The core principle of molecular docking is to simulate the binding process between a ligand and a target macromolecule. This is achieved through a combination of a search algorithm, which generates a large number of possible binding poses, and a scoring function, which estimates the binding affinity for each pose.
There are several methodologies for molecular docking, each with varying levels of complexity and computational cost:
Rigid Docking: This is the simplest approach, where both the ligand and the receptor are treated as rigid bodies. It is computationally fast but may sacrifice accuracy as it does not account for the conformational changes that often occur upon binding.
Flexible Docking: A more realistic approach where the ligand is treated as flexible, allowing its rotatable bonds to change conformation during the docking process. The receptor may remain rigid, or a degree of flexibility can be assigned to key amino acid side chains in the active site. This method provides a more accurate prediction of the binding mode. nih.gov
Ensemble Docking: This advanced method uses multiple conformations of the receptor, often derived from molecular dynamics simulations or different experimentally determined structures. By docking the ligand against an ensemble of receptor structures, this approach accounts for protein flexibility and can provide a more robust prediction of binding affinity and mode, reducing the risk of false negatives.
Molecular docking predicts how a ligand like 5-(1H-Indol-5-yl)pyrrolidin-2-one fits into the binding site of a protein target. The output includes the specific orientation and conformation of the ligand within the active site, known as the binding mode. This prediction is crucial for understanding the mechanism of action.
The binding affinity, or how strongly the ligand binds to the target, is estimated using a scoring function. This function calculates a numerical score, often expressed in units of energy (e.g., kcal/mol), where a lower (more negative) value typically indicates a stronger binding affinity. For instance, in studies of related indole (B1671886) derivatives, compounds with lower binding energy scores were identified as having higher affinity for their target enzymes. nih.govnih.gov In one study, a pyrrolidin-2-one derivative achieved a docking score of -18.59, which was superior to the standard drug donepezil (B133215) (-17.257), indicating a very high binding affinity for the acetylcholinesterase (AChE) enzyme. researchgate.net
Table 1: Example Docking Scores of Indole and Pyrrolidinone Derivatives against Various Targets
| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Indole Derivative (Compound 9) | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | nih.gov, nih.gov |
| Indole Derivative (Compound 9) | Human lanosterol (B1674476) 14α-demethylase | -8.5 | nih.gov, nih.gov |
| Pyrrolidin-2-one Derivative (14a) | Acetylcholinesterase (AChE) | -18.59 | researchgate.net |
| Pyrrolidin-2-one Derivative (14d) | Acetylcholinesterase (AChE) | -18.057 | researchgate.net |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | -17.257 | researchgate.net |
This table presents data for structurally related compounds to illustrate the application of molecular docking.
A key outcome of molecular docking analysis is the detailed visualization of interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions are fundamental to the stability of the ligand-receptor complex. Common interactions include:
Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, often involving amino acid residues like Valine, Leucine, and Isoleucine.
Pi-Stacking and Pi-Cation Interactions: Involve the aromatic rings of the ligand (such as the indole ring) and aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.
Ionic Bonds (Salt Bridges): Formed between charged groups on the ligand and oppositely charged amino acid residues like Aspartic acid, Glutamic acid, Lysine, and Arginine.
For example, studies on 5-chloro-indole derivatives revealed that the indole moiety can stack between Trp531 and Phe583 residues, while also forming pi-H interactions with Val471. nih.gov The analysis also identified specific hydrogen bonds with residues like Lys483 and Thr529, and ionic interactions with Lys483 and Asp800, highlighting the critical amino acids for binding. nih.gov
Molecular docking is a cornerstone of modern drug discovery, particularly in virtual screening and lead optimization.
Virtual Screening: Docking can be used to screen large libraries of compounds against a specific protein target to identify potential "hits" that are predicted to bind with high affinity. nih.gov This process is much faster and more cost-effective than traditional high-throughput screening of physical compounds. For instance, a pyrrolo[1,2-a]quinazoline derivative was identified from a large database as a potential inhibitor of DNA gyrase B through virtual screening. nih.gov
Rational Lead Optimization: Once a lead compound is identified, docking can guide its chemical modification to improve potency and selectivity. By understanding the binding mode, chemists can make targeted changes to the molecule's structure to enhance favorable interactions or introduce new ones, thereby increasing its binding affinity. researchgate.net This rational, structure-based approach accelerates the development of more effective therapeutic agents.
Quantum Chemical Calculations (Density Functional Theory, DFT)
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method that balances accuracy with computational efficiency, making it suitable for molecules of pharmaceutical interest.
The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net DFT calculations are employed to determine the energies of these orbitals and map their distribution across the molecule. bhu.ac.in For example, DFT studies on a related indole derivative, 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione, indicated a HOMO–LUMO gap of 4.2 eV, suggesting moderate reactivity.
By analyzing the FMOs of 5-(1H-Indol-5-yl)pyrrolidin-2-one, researchers can predict its reactivity, kinetic stability, and the sites most likely to be involved in chemical reactions. This information is invaluable for understanding its potential biological activity and for designing derivatives with enhanced properties.
Prediction of Chemical Reactivity and Reaction Selectivity Profiles
Computational chemistry provides powerful tools to predict the chemical reactivity and reaction selectivity of 5-(1H-Indol-5-yl)pyrrolidin-2-one. Methods like Density Functional Theory (DFT) can be used to calculate molecular orbital energies, electrostatic potential surfaces, and Fukui functions, which together paint a detailed picture of the molecule's reactive nature.
The indole nucleus is generally susceptible to electrophilic attack, particularly at the C3 position. However, computational studies on related indole derivatives, such as in rhodium-catalyzed cascade annulations, show that the electronic properties and positions of substituents significantly influence reaction efficiency and regioselectivity. For instance, electron-donating groups on the indole ring can enhance reactivity towards electrophiles, while electron-withdrawing groups can diminish it acs.org. In the case of 5-(1H-Indol-5-yl)pyrrolidin-2-one, the pyrrolidinone substituent at the C5 position will modulate the electron density of the indole ring, influencing its reactivity in reactions like electrophilic aromatic substitution.
The pyrrolidinone ring itself contains several reactive sites. The carbonyl group is susceptible to nucleophilic attack, and the adjacent methylene (B1212753) group can be deprotonated under suitable basic conditions. The nitrogen atom of the lactam can also exhibit nucleophilic character, for example, in alkylation reactions.
Conceptual DFT descriptors are instrumental in quantifying reactivity. The dual descriptor, for example, helps in visualizing and identifying sites for nucleophilic and electrophilic attack, providing a clear guide for predicting reaction outcomes scirp.org. Structure-activity relationship (SAR) studies on related compounds, such as inhibitors of receptor-interacting protein kinase 1 (RIPK1), demonstrate how modifications to the indole and attached heterocyclic rings impact biological activity, which is a direct consequence of altered chemical reactivity and intermolecular interactions nih.gov.
The selectivity of reactions, such as stereoselectivity in the synthesis of pyrrolidine-containing drugs, is often governed by subtle energy differences between transition states. Computational modeling can elucidate these differences, explaining why one product isomer is favored over another mdpi.comnih.gov. For 5-(1H-Indol-5-yl)pyrrolidin-2-one, this would be critical in predicting the outcome of reactions involving the creation of new stereocenters.
Theoretical Prediction of Spectroscopic Data (e.g., GIAO-Calculated NMR Chemical Shifts)
The theoretical prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a cornerstone of modern structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly reliable approach for calculating the NMR shielding tensors of molecules researchgate.net. This method has been successfully applied to various heterocyclic systems, including those containing indole and pyrrolidinone-like moieties mdpi.commdpi.comnih.gov.
The process involves first optimizing the molecular geometry of 5-(1H-Indol-5-yl)pyrrolidin-2-one at a chosen level of theory, such as B3LYP with a basis set like 6-311G. Following optimization, the GIAO method is employed to calculate the isotropic shielding values for each nucleus (¹H and ¹³C). These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS).
Studies on related structures like hexahydroindoles have shown that the GIAO method provides excellent correlation between calculated and experimental chemical shifts, often with R-squared values greater than 0.99 researchgate.net. This high level of accuracy allows for the confident assignment of complex NMR spectra and can help distinguish between different isomers or conformers nih.gov. For 5-(1H-Indol-5-yl)pyrrolidin-2-one, GIAO calculations would be invaluable for assigning the signals of the aromatic protons on the indole ring and the aliphatic protons on the pyrrolidinone ring.
Table 1: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Related Pyrrolidinone Structure
| Atom Position | Experimental δ (ppm) | GIAO-Calculated δ (ppm) | Difference (ppm) |
| Carbonyl C=O | 175.5 | 176.1 | -0.6 |
| CH (alpha to N) | 56.4 | 55.9 | 0.5 |
| CH₂ | 30.3 | 30.8 | -0.5 |
| CH₂ | 26.7 | 27.2 | -0.5 |
Note: Data is illustrative and based on typical accuracies reported in the literature for similar compounds mdpi.comnih.gov.
Advanced Mechanistic Computational Studies
Beyond static properties, computational chemistry allows for the dynamic exploration of reaction pathways and molecular behavior, providing a deeper understanding of the mechanisms that govern the synthesis and conformational preferences of 5-(1H-Indol-5-yl)pyrrolidin-2-one.
Computational Elucidation of Complex Reaction Mechanisms and Transition States
The synthesis of substituted pyrrolidinones can proceed through various complex reaction mechanisms. Computational studies are essential for mapping the potential energy surfaces of these reactions, identifying intermediates, and locating the transition states that control the reaction rates and product distributions.
One potential synthetic route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with amines mdpi.com. Computational modeling of such a process for 5-(1H-Indol-5-yl)pyrrolidin-2-one would involve locating the transition state for the initial nucleophilic ring-opening of the cyclopropane (B1198618) by an indole-containing amine, followed by the transition states for lactamization and subsequent functional group manipulations. DFT calculations can reveal the activation energies for each step, indicating the rate-determining step and suggesting optimal reaction conditions acs.org.
Another powerful method for constructing the pyrrolidine (B122466) ring is through [3+2] cycloaddition reactions, for instance, using glycine (B1666218) derivatives as precursors mdpi.com. Quantum chemical calculations can elucidate the mechanism of such cycloadditions, determining whether the reaction is concerted or stepwise and explaining the observed stereoselectivity by comparing the energies of competing transition state structures. Studies on the electrophilic aminoalkenylation of indoles have shown that reactions can be dynamically controlled, where product ratios are determined by post-transition state bifurcations rather than simple kinetic or thermodynamic control pku.edu.cn. Investigating the synthesis of 5-(1H-Indol-5-yl)pyrrolidin-2-one with these advanced computational techniques could uncover similarly complex and interesting mechanistic details.
Analysis of Conformational Landscapes and Molecular Dynamics
5-(1H-Indol-5-yl)pyrrolidin-2-one is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Understanding the accessible conformations and their relative energies is crucial, as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.
Conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer using quantum mechanics or molecular mechanics methods. This process identifies the low-energy conformers that are most likely to be populated at room temperature. For related pyrrolidine enamines, rigorous conformational analysis using DFT has been shown to be essential for understanding their reactivity and stereoselectivity researchgate.net.
Molecular dynamics (MD) simulations provide a more dynamic view of the conformational landscape. By simulating the movement of atoms over time, MD can explore the accessible conformational space, reveal the pathways of conformational change, and calculate time-averaged properties. When studying the interaction of a molecule with a biological target, such as a protein, MD simulations can show how the ligand binds, the stability of the complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed nih.gov. For 5-(1H-Indol-5-yl)pyrrolidin-2-one, MD simulations could predict its binding mode to various enzymes or receptors, providing insights into its potential pharmacological targets.
Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Typical Insights Gained |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the ligand in the binding pocket; convergence of the simulation. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Identifies key interactions responsible for binding affinity and specificity. |
| Binding Free Energy (e.g., MM/PBSA) | Estimates the free energy of binding from simulation snapshots. | Quantifies the strength of the interaction and helps rank different ligands. |
In Silico ADME Prediction and Pharmacokinetic Profiling
In the context of drug discovery and development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical. In silico methods offer a rapid and cost-effective way to evaluate the "drug-likeness" of a molecule like 5-(1H-Indol-5-yl)pyrrolidin-2-one before committing to its synthesis and experimental testing.
A variety of computational models and software tools are available to predict key pharmacokinetic parameters. These predictions are typically based on the molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and hydrogen bonding capacity.
For 5-(1H-Indol-5-yl)pyrrolidin-2-one, a typical in silico ADME profile would include evaluations of:
Drug-Likeness Rules: Assessment against criteria like Lipinski's Rule of Five to predict oral bioavailability.
Gastrointestinal (GI) Absorption: Prediction of the extent to which the compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: Estimation of the likelihood that the compound can cross the BBB and act on targets within the central nervous system (CNS).
Cytochrome P450 (CYP) Inhibition: Prediction of potential interactions with key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can indicate potential drug-drug interactions.
Hepatotoxicity: Assessment of the risk of causing drug-induced liver injury.
Plasma Protein Binding: Estimation of the extent to which the compound will bind to proteins in the blood, which affects its distribution and availability.
Studies on related indole-containing compounds, such as melatonin (B1676174) derivatives, have successfully used tools like SwissADME to predict these properties and guide the design of analogs with improved pharmacokinetic profiles nih.gov. Similarly, computational ADME predictions for various pyrrolidinone derivatives have been shown to correlate well with experimental outcomes, aiding in the selection of promising drug candidates nih.gov.
Table 3: Predicted In Silico ADME/Tox Properties for a Representative Indole-Pyrrolidinone Scaffold
| Property | Predicted Value/Classification | Implication |
| Molecular Weight | ~212 g/mol | Favorable for oral bioavailability (<500) |
| logP (Lipophilicity) | 1.5 - 2.5 | Good balance for absorption and solubility |
| Hydrogen Bond Donors | 1 (indole N-H) | Favorable for oral bioavailability (≤5) |
| Hydrogen Bond Acceptors | 2 (carbonyl O, indole N) | Favorable for oral bioavailability (≤10) |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes/No (Depends on model) | Potential for CNS or peripheral action |
| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |
| AMES Toxicity | No | Predicted to be non-mutagenic |
Note: These values are illustrative, based on typical predictions for similar scaffolds found in the literature nih.govnih.gov. The PubChem entry for 5-(1H-Indol-5-yl)pyrrolidin-2-one is CID 146014139 nih.gov.
Structure Activity Relationship Sar and Molecular Design Principles for 5 1h Indol 5 Yl Pyrrolidin 2 One Analogues
Systematic Structure-Activity Relationship Investigations through Chemical Modification
Chemical modification remains a cornerstone of drug discovery, allowing for the empirical determination of how changes to a molecule's structure affect its biological function. For analogues of 5-(1H-indol-5-yl)pyrrolidin-2-one, this involves a methodical exploration of substitutions on both heterocyclic rings and the evaluation of spacers that may connect them to other pharmacophores.
The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity in this class of compounds. mdpi.com Modifications to the indole ring can influence binding affinity, selectivity, and pharmacokinetic properties.
Research into related 3-[2-(pyrrolidin-1-yl)ethyl]indoles has shown that modifying the substituent at the 5-position of the indole ring is a highly effective strategy for improving receptor selectivity. For instance, the introduction of an oxazolidinone moiety at this position led to compounds with up to 163-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. nih.gov This highlights the significant impact that even complex substituents at the C-5 position can have on differentiating between closely related biological targets.
Further studies on other indole-based compounds have reinforced the importance of the indole substitution pattern. In a series of EGFR inhibitors, a 5-chloro substituent on the indole ring was found to form a crucial halogen bond with a cysteine residue (Cys532) at the gate of the active site, contributing significantly to the binding affinity. nih.gov The position of substituents on appended groups is also vital; a meta-substituted piperidine (B6355638) on a phenethyl linker was better tolerated by the active site than the para-substituted equivalent. nih.gov These findings demonstrate that both the nature and the position of substituents on the indole core and its appendages are key to optimizing molecular interactions.
Interactive Table: SAR of Indole Ring Substitutions
| Base Scaffold | Position of Substitution | Substituent | Effect on Activity/Selectivity |
|---|---|---|---|
| 3-[2-(pyrrolidin-1-yl)ethyl]indole | Indole C-5 | Oxazolidinone | 163-fold selectivity for h5-HT1D over h5-HT1B nih.gov |
| Indole-2-carboxylate | Indole C-5 | Chloro | Forms key halogen bond in EGFR active site nih.gov |
The stereochemistry and spatial orientation of substituents on the pyrrolidinone ring can lead to dramatically different biological outcomes due to specific interactions with enantioselective protein targets. nih.gov In the development of selective serotonin (B10506) receptor agonists, substitution on the pyrrolidine (B122466) ring of a lead compound with methylbenzylamine groups resulted in derivatives with nanomolar affinity for the h5-HT1D receptor and a 100-fold increase in selectivity over the h5-HT1B receptor. nih.gov This suggests that the pyrrolidinone ring interacts with a region of the receptor that differs significantly between subtypes.
Studies on other pyrrolidine-containing scaffolds have shown that modifications at positions C-3 and C-4 can have varied but significant effects, demonstrating a clear potential for optimization. nih.gov For example, introducing a non-aromatic sec-butyl group at position 3 of a pyrrolidine-2,5-dione ring was shown to positively affect anticonvulsant activity. nih.gov These examples underscore the principle that the pyrrolidinone ring is a key area for structural modification to enhance potency and selectivity.
In many analogues, the indole and pyrrolidinone moieties are part of a larger structure, connected to other pharmacophores via linkers or bridging elements. The nature, length, and flexibility of these linkers are critical for correctly positioning the key functional groups within the target's binding site.
In one series of potential EGFR inhibitors, a (phenethylamino)methyl group was used as a linker to connect a terminal p-pyrrolidin-1-yl moiety to the C-3 position of the indole core. Molecular docking studies revealed that this aminoethyl linker was not passive, but actively participated in binding by forming hydrogen bonds with key residues (Thr529) in the protein's active site. nih.gov
Similarly, research on 3-[2-(pyrrolidin-1-yl)ethyl]indoles utilizes a simple ethyl linker to connect the two core heterocyclic rings. nih.gov The success of these compounds indicates that even a short, flexible alkyl chain can provide the optimal spacing and orientation between the pharmacophoric elements. The development of gramine (B1672134) derivatives, where a methylene (B1212753) bridge at C-3 of the indole connects to various azoles, further illustrates the use of short linkers to create hybrid molecules with enhanced biological activity. nih.gov
Rational Design Strategies for Optimizing Molecular Interactions
Beyond empirical modifications, modern drug discovery increasingly relies on rational design strategies. These approaches use computational tools to predict how a molecule will interact with its target, guiding the synthesis of more potent and selective compounds.
Both ligand-based and structure-based design methods have been instrumental in the development of indole-pyrrolidinone analogues.
Ligand-based design is employed when the three-dimensional structure of the target is unknown. It relies on analyzing a set of molecules with known activity to derive a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR). For example, a QSAR study on indolyl-piperidine derivatives (structurally related to the pyrrolidinone series) identified key steric and electronic parameters that governed antihistaminic activity. The resulting model successfully predicted that activity was largely dependent on steric factors (Verloop length) and electronic properties (total dipole moment), guiding the design of new, more potent compounds. nih.gov
Structure-based design is used when the 3D structure of the biological target has been determined, often through X-ray crystallography. This allows for the use of molecular docking to visualize how a ligand fits into a protein's binding site. This approach was used to rationalize the activity of 5-chloro-indole derivatives, where docking simulations showed the chloro group forming a halogen bond with a key cysteine residue and explained why certain substitution patterns were favored over others. nih.gov In another example, a structure-based virtual screen, using a pharmacophore generated from known inhibitor-protein complexes, successfully identified novel Pim1 kinase inhibitors based on an indolyl-pyrrolone scaffold. researchgate.net
Bioisosteric replacement and scaffold hopping are advanced strategies used to optimize lead compounds or to discover novel chemical series with similar biological activity.
Bioisosteric replacement involves substituting one atom or group of atoms for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. researchgate.netmdpi.com A powerful example of this concept was demonstrated in a study of 5-(1H-indol-3-yl)-benzotriazole, a close analogue of the indole-pyrrolidinone core. Researchers replaced a nitrogen atom in the benzotriazole (B28993) ring with isosteric oxygen, sulfur, or selenium atoms. This modification significantly altered the molecule's electronic properties and its ability to form specific non-covalent interactions, such as chalcogen bonds, providing a clear strategy for modulating target engagement. nih.gov
Scaffold hopping is a more dramatic design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. This can lead to new intellectual property and improved drug-like properties. For instance, researchers have used the indole-2-carboxamide scaffold as a novel starting point for TRPV1 agonists, "hopping" from the chemical space of known agonists like capsaicin (B1668287) to identify new, potent modulators. mdpi.com Similarly, scaffold hopping was successfully employed to transform an existing inhibitor series into novel benzoxazepinone derivatives, resulting in potent anti-necroptosis agents. nih.gov These strategies represent powerful tools for navigating chemical space in the search for improved analogues of 5-(1H-indol-5-yl)pyrrolidin-2-one.
Interactive Table: Summary of Design Strategies
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Ligand-Based (QSAR) | Uses properties of known active molecules to build a predictive model. | Designing indolylpiperidine antihistamines based on steric and electronic properties. | nih.gov |
| Structure-Based (Docking) | Uses the 3D structure of the target protein to guide ligand design. | Explaining the binding mode of 5-chloro-indole inhibitors in the EGFR kinase domain. | nih.gov |
| Bioisosteric Replacement | Swapping functional groups with others that have similar properties. | Replacing nitrogen with S, O, or Se in an indolyl-benzotriazole to alter bonding. | nih.gov |
Computational Insights into SAR and Molecular Recognition Mechanisms
Computational modeling has become an indispensable tool in modern drug discovery, providing deep insights into the structure-activity relationships (SAR) and molecular recognition mechanisms that govern the interaction of ligands with their biological targets. For analogues of 5-(1H-Indol-5-yl)pyrrolidin-2-one, a variety of computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, have been employed to elucidate the key structural features required for biological activity and to guide the design of more potent and selective molecules.
Molecular docking studies on related pyrrolidinone and indole derivatives have been instrumental in identifying the probable binding modes and key interactions within the active sites of various enzymes. nih.govnih.govtandfonline.comresearchgate.net For instance, research on pyrrolidinone derivatives has highlighted the critical role of hydrogen bonds and electrostatic interactions in the binding affinity. nih.gov Docking simulations often reveal that the pyrrolidinone core can act as a central scaffold, positioning other functional groups for optimal interaction with amino acid residues in the target protein. nih.gov In the context of 5-(1H-Indol-5-yl)pyrrolidin-2-one analogues, the indole moiety is frequently observed to form crucial π-π stacking or hydrophobic interactions with aromatic residues, while the lactam oxygen and the indole's N-H group can act as hydrogen bond acceptors and donors, respectively.
Quantitative structure-activity relationship (QSAR) models have been developed for various series of indole and pyrrolidinone-based compounds to mathematically correlate their chemical structures with their biological activities. nih.govnih.govresearchgate.net These models, often built using techniques like Multiple Linear Regression (MLR) or more complex machine learning algorithms, can predict the activity of novel analogues before their synthesis. researchgate.netnih.gov For indole-based derivatives, QSAR studies have often shown that steric and electronic properties of substituents on the indole ring significantly influence their inhibitory potency. researchgate.net Such models can guide the rational design of new compounds by indicating which positions on the scaffold are most amenable to modification and what physicochemical properties are most desirable for enhanced activity.
To further refine the understanding of the dynamic nature of ligand-protein interactions, molecular dynamics (MD) simulations have been employed. tandfonline.comresearchgate.netnih.govnih.govnih.gov These simulations provide a time-resolved view of the stability of the ligand-protein complex, revealing conformational changes and the persistence of key interactions identified in docking studies. tandfonline.comresearchgate.net For related heterocyclic compounds, MD simulations have confirmed the stability of their binding modes and have been used to calculate binding free energies, offering a more accurate prediction of binding affinity. tandfonline.com These computational approaches are integral to the iterative process of drug design and optimization, enabling a more targeted and efficient exploration of chemical space. nih.govmdpi.com
| Computational Technique | Application for Analogues | Key Insights | References |
| Molecular Docking | Prediction of binding modes and key interactions with target proteins. | Identification of crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts involving the pyrrolidinone and indole moieties. | nih.govnih.govtandfonline.comresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Elucidation of the relationship between 3D molecular fields (steric, electrostatic) and biological activity. | Mapping of favorable and unfavorable regions around the molecular scaffold to guide substituent modifications for improved potency. | nih.govtandfonline.com |
| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of the ligand-protein complex over time. | Validation of docking poses, analysis of conformational changes, and calculation of binding free energies. | tandfonline.comresearchgate.netnih.govnih.govnih.gov |
| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with potentially poor bioavailability or toxicity profiles. | tandfonline.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1H-Indol-5-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via base-assisted cyclization of indole derivatives with pyrrolidinone precursors. For example, analogous structures (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) were prepared using stoichiometric NaOH in ethanol under reflux, achieving yields of 46–63% . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and catalyst (e.g., K2CO3 vs. NaH). Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification.
Q. How should researchers characterize the structural integrity of 5-(1H-Indol-5-yl)pyrrolidin-2-one?
- Methodology : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm indole-pyrrolidinone connectivity (e.g., δH 7.8–8.2 ppm for indole protons; δC 170–175 ppm for the lactam carbonyl) .
- FTIR : Key peaks include ν(C=O) at ~1680 cm<sup>-1</sup> and ν(N-H) at ~3400 cm<sup>-1</sup> .
- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 227.1055) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the indole-pyrrolidinone scaffold under oxidative conditions?
- Methodology : Studies on similar compounds (e.g., 5-chloro-2-pyridinone) suggest susceptibility to oxidation at the pyrrolidinone lactam group. Use radical scavengers (e.g., BHT) or controlled atmosphere experiments (N2 vs. O2) to probe degradation pathways. Monitor via HPLC-MS and EPR spectroscopy to identify radical intermediates .
Q. How can computational modeling predict the biological activity of 5-(1H-Indol-5-yl)pyrrolidin-2-one derivatives?
- Methodology :
- Docking studies : Use MOE software (Chemical Computing Group) to model interactions with targets like kinases or GPCRs, leveraging crystallographic data from analogs (e.g., PDB ID: A1IZ9) .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Q. What strategies resolve contradictions in reported spectroscopic data for indole-pyrrolidinone hybrids?
- Methodology : Discrepancies in NMR shifts (e.g., δH variations >0.2 ppm) may arise from solvent effects or tautomerism. Standardize conditions (DMSO-d6 vs. CDCl3) and use 2D NMR (COSY, NOESY) to confirm assignments .
Critical Analysis of Evidence
- Synthesis & Characterization : and provide reproducible protocols for analogous compounds, validated by HRMS and XRD .
- Biochemical Relevance : Structural analogs in (e.g., bisindolylmaleimides) show kinase inhibition, suggesting similar targets for 5-(1H-Indol-5-yl)pyrrolidin-2-one .
- Data Gaps : Limited stability data under physiological conditions (pH 7.4, 37°C) requires further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
